Bis(p-nitrophenyl) sulphite
Overview
Description
Bis(p-nitrophenyl) sulphite: is a chemical compound characterized by its two p-nitrophenyl groups attached to a sulphite ion. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be synthesized through the reaction of p-nitrophenol with sodium bisulfite under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a similar reaction but with optimized conditions to ensure higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form p-nitrobenzenesulfonic acid.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in bis(p-aminophenyl) sulphite.
Substitution: Substitution reactions can occur at the sulphite group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: p-Nitrobenzenesulfonic acid
Reduction Products: Bis(p-aminophenyl) sulphite
Substitution Products: Various derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Bis(p-nitrophenyl) sulphite is used as a reagent in organic synthesis and analytical chemistry. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Bis(p-nitrophenyl) sulphite exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an oxidizing or reducing agent, influencing various biochemical processes. Its molecular targets include enzymes and other proteins involved in cellular metabolism.
Comparison with Similar Compounds
Bis(p-nitrophenyl) phosphate: Similar structure but with a phosphate group instead of sulphite.
Bis(p-nitrophenyl) ether: Contains an ether linkage instead of sulphite.
Uniqueness: Bis(p-nitrophenyl) sulphite is unique in its ability to participate in both oxidation and reduction reactions, making it versatile in various chemical processes.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across different fields
Properties
IUPAC Name |
bis(4-nitrophenyl) sulfite | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O7S/c15-13(16)9-1-5-11(6-2-9)20-22(19)21-12-7-3-10(4-8-12)14(17)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDMQWRBLJZFML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O7S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180536 | |
Record name | Bis(p-nitrophenyl) sulphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25887-81-4 | |
Record name | Sulfurous acid, bis(4-nitrophenyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25887-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(p-nitrophenyl) sulphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025887814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC121610 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(p-nitrophenyl) sulphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(p-nitrophenyl) sulphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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